molecular formula C19H13BrN6O3 B2406679 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1251629-38-5

1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No.: B2406679
CAS No.: 1251629-38-5
M. Wt: 453.256
InChI Key: VKYGBRBUGZDWPM-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic architecture combining a 1,2,4-oxadiazole ring substituted with a 3-bromophenyl group, linked via a methyl bridge to a pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core. Though direct experimental data for this compound are absent in the provided evidence, its structural analogs (e.g., triazole-thiones, benzoxazoles) offer insights into its physicochemical and spectroscopic properties .

Properties

IUPAC Name

3-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN6O3/c20-12-6-4-5-11(9-12)17-21-14(29-23-17)10-25-16-15(22-24-25)18(27)26(19(16)28)13-7-2-1-3-8-13/h1-9,15-16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYGBRBUGZDWPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC(=CC=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

They are capable of inhibiting both AChE and BuChE activities, which suggests that they may interfere with neurotransmission in the nervous system.

Pharmacokinetics

Triazole compounds are known for their low multidrug resistance, low toxicity, high bioavailability, and stability in both acidic and basic conditions. These properties suggest that this compound may have good bioavailability and a favorable pharmacokinetic profile.

Result of Action

Given the broad biological activities of triazole compounds, it can be inferred that this compound may have a wide range of effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets. Triazole compounds are known for their stability in both acidic and basic conditions, suggesting that this compound may be stable across a range of environmental conditions.

Biological Activity

The compound 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound features multiple functional groups that contribute to its biological activity. The presence of the oxadiazole and triazole rings is particularly noteworthy as these structures are known for their diverse pharmacological properties.

Molecular Formula

  • C : 18
  • H : 14
  • Br : 1
  • N : 5
  • O : 2

Biological Activity Overview

Research indicates that compounds containing oxadiazole and triazole moieties exhibit a wide range of biological activities including:

  • Anticancer Activity
    • Studies have shown that derivatives of oxadiazoles can inhibit cancer cell proliferation. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 and HCT-116) .
    • Mechanistic studies revealed that these compounds can induce apoptosis by activating caspase pathways and modulating p53 expression .
  • Antimicrobial Properties
    • The compound's structural characteristics suggest potential antimicrobial activity. Research on related oxadiazole derivatives has shown effectiveness against both Gram-positive and Gram-negative bacteria .
    • The introduction of bromine on the phenyl ring may enhance this activity by increasing lipophilicity and altering electron density .
  • Enzyme Inhibition
    • The compound may interact with various enzymes implicated in cancer progression. For example, oxadiazole derivatives have been reported to inhibit HDAC (Histone Deacetylases) and thymidylate synthase, which are critical in cancer metabolism .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values ranging from 0.12 to 2.78 µM
AntimicrobialEffective against multiple bacterial strains
Enzyme InhibitionInhibits HDAC and thymidylate synthase

Detailed Mechanistic Insights

The biological mechanisms through which this compound exerts its effects include:

  • Apoptotic Pathways : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Induction of G1 phase arrest in cancer cells.
  • Enzyme Targeting : Direct inhibition of key enzymes involved in nucleic acid synthesis and chromatin remodeling.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its unique structure allows researchers to explore new reaction mechanisms and develop novel synthetic methodologies. The incorporation of the oxadiazole ring is particularly valuable for creating derivatives with enhanced properties.

Biology

The biological applications of this compound are significant. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : Research indicates that oxadiazole derivatives can possess antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Anticancer Potential : Studies have reported that derivatives of oxadiazoles can induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated IC50 values ranging from 0.12 to 2.78 µM against different cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
CompoundCell LineIC50 (µM)
1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl...MCF-70.48
1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl...HCT-1160.19
DoxorubicinMCF-71.93
DoxorubicinHCT-1162.84

This compound's mechanism of action may involve the modulation of apoptotic pathways through the activation of caspases and the regulation of p53 protein levels.

Medicinal Chemistry

In medicinal chemistry, the compound is being investigated for its potential therapeutic applications:

  • Drug Development : Its ability to interact with specific biological targets such as enzymes or receptors could lead to the development of new pharmaceuticals aimed at treating various diseases.

Industrial Applications

In industry, this compound could be utilized in:

  • Material Science : The unique structural features may impart desirable characteristics to materials such as enhanced stability or reactivity.

Case Studies and Research Findings

Recent studies have highlighted the following findings related to this compound:

  • Anticancer Studies : A study demonstrated that oxadiazole derivatives induce apoptosis in cancer cells through caspase activation .
  • Antimicrobial Research : Investigations into similar compounds have shown promising antimicrobial effects against various pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The following compounds share core heterocyclic motifs or substituents with the target molecule:

Compound Name Key Structural Differences Functional Groups Present
5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Benzoxazole instead of oxadiazole; triazole-thione vs. triazole-dione; 4-methylphenyl C=S (1249 cm⁻¹), CH3 (2.48 ppm)
1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-... (PubChem analog, ) Dihydroindenyl substituent instead of phenyl Bulky bicyclic substituent
2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-... Triazinoindole core vs. pyrrolotriazole; 4-bromophenyl vs. 3-bromophenyl Extended π-system (indole)

Key Observations :

  • The oxadiazole ring in the target compound may confer greater metabolic stability compared to benzoxazole in , as oxadiazoles are known for resistance to enzymatic degradation.
Spectroscopic Properties

Comparative spectroscopic data (IR, NMR) from analogs:

Compound Target Compound (Inferred)
IR : C=S (1249 cm⁻¹), C-Br (563 cm⁻¹) Expected C=O (dione) ~1700–1750 cm⁻¹, C-Br ~560–580 cm⁻¹
1H NMR : Triazole NH at 9.81 ppm Likely deshielded triazole protons (~8.5–10.0 ppm)
Aromatic protons: 6.58–8.26 ppm (12H) Similar aromatic shifts (7.0–8.5 ppm) for bromophenyl

Analysis :

  • The absence of C=S in the target compound eliminates the 1249 cm⁻¹ IR band, replaced by stronger C=O stretches (~1700 cm⁻¹) from the dione moiety.
  • The 3-bromophenyl group in both and the target compound would produce comparable 1H NMR aromatic splitting patterns.

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